molecular formula C19H26N2O3S B2486506 2-(cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 1327560-36-0

2-(cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B2486506
CAS No.: 1327560-36-0
M. Wt: 362.49
InChI Key: OXWYKERTRLOEMF-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentylsulfanyl group and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of cyclopentylthiol with an appropriate acyl chloride to form the cyclopentylsulfanyl intermediate. This intermediate is then reacted with a tetrahydroquinoline derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydride. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-(Cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(cyclopentylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety, in particular, is associated with a range of biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-24-12-19(23)21-10-4-5-14-8-9-15(11-17(14)21)20-18(22)13-25-16-6-2-3-7-16/h8-9,11,16H,2-7,10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWYKERTRLOEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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